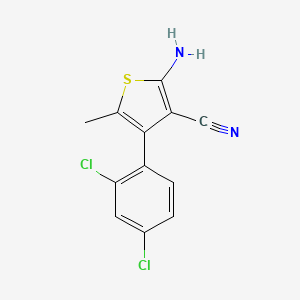

2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile

Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile is a thiophene derivative with a fused aromatic system containing sulfur. Its molecular architecture features:

- Thiophene core : A five-membered aromatic ring with one sulfur atom.

- Substituents :

- Amino group (-NH₂) at position 2.

- 2,4-Dichlorophenyl group at position 4.

- Methyl group (-CH₃) at position 5.

- Carbonitrile group (-CN) at position 3.

Crystallographic studies of analogous compounds reveal structural motifs critical to this molecule. For example, single-crystal X-ray diffraction of similar thiophene derivatives demonstrates monoclinic symmetry (space group P2₁/c) with unit cell parameters:

| Parameter | Value (Å) |

|---|---|

| a | ~13.05 |

| b | ~10.09 |

| c | ~14.45 |

| β | ~114.4° |

The structure adopts a boat conformation for the pyran ring in related systems, with hydrogen bonding between amino and cyano groups stabilizing the crystal lattice.

Hydrogen Bonding and Intermolecular Interactions

Intra- and intermolecular hydrogen bonds are pivotal in crystal packing. The amino group participates in N–H···N interactions with cyano groups, while the dichlorophenyl substituent engages in π–π stacking and Cl···π interactions. These interactions align the molecules into a layered structure.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

Proton and carbon NMR data for structurally analogous compounds provide insights into electronic environments:

| ¹H NMR Peaks (δ, ppm) | Assignment |

|---|---|

| ~6.3–6.5 | Thiophene proton (H-2) |

| ~4.7–5.0 | NH₂ (broad singlet) |

| ~2.2–2.3 | Methyl group (CH₃) |

| ¹³C NMR Peaks (δ, ppm) | Assignment |

|---|---|

| ~160–165 | Cyano (C≡N) carbon |

| ~135–145 | Aromatic carbons (C-3, C-4) |

| ~15–20 | Methyl (CH₃) carbon |

Data extrapolated from 2-aminothiophene derivatives indicate downfield shifts for cyano carbons due to electron-withdrawing effects.

Infrared (IR) Spectroscopy

Key IR absorption bands:

| Wavenumber (cm⁻¹) | Functional Group/Interaction |

|---|---|

| ~2200 | C≡N stretch (strong) |

| ~3300–3500 | N–H stretch (NH₂) |

| ~1450–1550 | C=C aromatic stretching |

| ~800–850 | C–S–C stretching (thiophene) |

The absence of aldehyde peaks (e.g., ~1700 cm⁻¹) confirms successful cyclization during synthesis.

Mass Spectrometry (MS)

The molecular ion peak at m/z 283.18 (C₁₂H₈Cl₂N₂S) dominates the mass spectrum. Fragmentation patterns include:

- Loss of CN : m/z 255.18 (C₁₁H₈Cl₂N₂S)

- Cleavage of C–S bonds : m/z 165.04 (C₈H₅Cl₂N)

These fragments align with the molecular formula and substituent distribution.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) studies on analogous thiophene-carbonitrile systems reveal:

- HOMO-LUMO Gaps :

- HOMO : Localized on the thiophene ring and amino group.

- LUMO : Concentrated on the cyano group and dichlorophenyl substituent.

- Electron Density :

- Electron-rich regions : Amino and thiophene ring.

- Electron-deficient regions : Cyano and dichlorophenyl groups.

These distributions rationalize reactivity in nucleophilic and electrophilic substitution reactions.

Propriétés

IUPAC Name |

2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2S/c1-6-11(9(5-15)12(16)17-6)8-3-2-7(13)4-10(8)14/h2-4H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVRYKVWTRFDYHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C#N)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350057 | |

| Record name | 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519016-78-5 | |

| Record name | 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

KOH-Catalyzed Three-Component Reaction

Reagents : Cyanothioacetamide, 2,4-dichlorophenyl-substituted aldehyde, and phenacyl thiocyanate.

Procedure : In ethanol, cyanothioacetamide (5 mmol) is mixed with the aldehyde (5 mmol) and a catalytic amount of 10% aqueous KOH. After stirring for 0.5 hours, phenacyl thiocyanate (5 mmol) is added along with excess KOH solution. The mixture is stirred for another 0.5 hours, diluted with water, and allowed to stand at room temperature to precipitate the product.

Outcome : The precipitate, consisting of 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile, is filtered and purified by recrystallization from ethanol-acetone mixtures.

Advantages : This method provides moderate to good yields, mild conditions, and avoids toxic solvents or byproducts.

Michael-Type Addition Followed by Intramolecular Cyclization

Reagents : Cyanothioacetamide and α-bromochalcones bearing the 2,4-dichlorophenyl substituent.

Procedure : Cyanothioacetamide is reacted with the α-bromochalcone in ethanol under basic conditions. The Michael addition occurs, followed by spontaneous intramolecular cyclization to form the dihydrothiophene ring.

Mechanism : The Michael adduct can cyclize through either intramolecular nucleophilic substitution at the thiocyanate group or nucleophilic addition-elimination, depending on the stereochemistry of the adduct.

Outcome : This method yields trans-2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile with good regioselectivity and purity.

Density Functional Theory (DFT) studies have elucidated that:

The initial Michael addition forms a stable intermediate.

Cyclization proceeds via two possible pathways depending on the diastereomeric form:

Intramolecular SN2 substitution of the SCN group in S,S or R,R diastereomers.

Intramolecular nucleophilic addition to the SCN carbon with elimination of HNCS in S,R or R,S diastereomers.

These mechanistic insights help optimize reaction conditions and predict product stereochemistry.

- Data Table: Representative Reaction Conditions and Yields

| Method | Reagents | Solvent | Catalyst | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| KOH-Catalyzed 3-Component | Cyanothioacetamide + 2,4-dichlorophenyl aldehyde + phenacyl thiocyanate | Ethanol | 10% aq KOH (catalytic) | Room Temp | 1 hour total | 40-54 | Mild conditions, metal-free, good purity |

| Michael Addition + Cyclization | Cyanothioacetamide + α-bromochalcone (2,4-dichlorophenyl) | Ethanol | Base (KOH or similar) | Room Temp | 0.5-1 hour | 45-60 | Good stereoselectivity, atom economical |

The described methods are atom-economical and avoid heavy metal catalysts or harsh reagents.

The reactions proceed under mild, metal-free conditions, making them environmentally friendly.

The starting materials are readily available or easily synthesized.

The procedures yield pure products suitable for further pharmacological or materials science applications.

Quantum chemical calculations support the reaction mechanism, enabling rational design and optimization.

The preparation of this compound is efficiently achieved via KOH-catalyzed multi-component reactions or Michael-type additions followed by intramolecular cyclization. These methods offer mild reaction conditions, good yields, and mechanistic clarity supported by computational studies. The synthetic accessibility and versatility of these approaches make them valuable for producing this compound for pharmaceutical and material science research.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove certain substituents or to convert functional groups into less oxidized forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halides, amines, and nitriles are used under conditions that favor nucleophilic or electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like alkyl, aryl, or amino groups.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds similar to 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile exhibit significant anticancer properties. A study conducted on various thiophene derivatives demonstrated that certain modifications could enhance cytotoxicity against cancer cell lines, suggesting potential use in cancer therapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, indicating its potential as a lead compound for the development of new antibiotics .

Herbicidal Activity

The compound is being explored as a potential herbicide. Research indicates that it can inhibit the growth of specific weed species while being less harmful to crops. This selectivity is crucial for sustainable agricultural practices, as it minimizes damage to desirable plants while effectively controlling weeds .

Formulation Development

Innovative formulations incorporating this compound have been tested for their efficacy in controlling weed populations in crops like wheat and maize. Studies show that slow-release formulations can enhance the effectiveness of herbicides, reducing the frequency of application and minimizing environmental impact .

Data Tables

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Significant cytotoxic effects against cancer cells |

| Antimicrobial Properties | Effective against various bacterial strains | |

| Agricultural Science | Herbicidal Activity | Selective inhibition of weed growth |

| Formulation Development | Slow-release formulations enhance efficacy |

Case Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal evaluated the anticancer effects of thiophene derivatives, including this compound. The results indicated that the compound exhibited significant inhibition of tumor cell proliferation in vitro, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Herbicide Efficacy

In an experimental setup involving various weed species, formulations containing this compound were tested against traditional herbicides. The results showed comparable or superior efficacy in controlling weed growth while demonstrating lower phytotoxicity to crop species.

Mécanisme D'action

The mechanism by which 2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.

Comparaison Avec Des Composés Similaires

Structural Analogs in the Thiophene Carbonitrile Family

Key structural analogs differ in substituents on the thiophene ring or phenyl group. For example:

Key Observations :

- The 2,4-dichlorophenyl group increases molecular weight and lipophilicity compared to analogs with single Cl or non-halogenated substituents .

Heterocyclic Variants: Pyrano[3,2-c]chromene Derivatives

Compounds with pyran or chromene cores but similar substituents exhibit distinct physicochemical properties:

Key Observations :

- Pyrano/chromene derivatives generally exhibit higher melting points than thiophene analogs due to increased rigidity and intermolecular interactions (e.g., hydrogen bonding in benzo[g]chromene ).

- The cyano group in all compounds shows IR stretches near 2193–2218 cm⁻¹, confirming its electronic consistency across different cores .

Substituent Effects on Physical and Spectral Properties

- Chlorine Substitution: The 2,4-dichlorophenyl group in the target compound contributes to higher density and lower solubility in polar solvents compared to non-chlorinated analogs (e.g., 4-ethylphenyl variant) . In NMR, the dichlorophenyl group splits aromatic proton signals into complex multiplets, whereas single-Cl analogs show simpler splitting .

Methyl vs. Ethyl Groups :

- The 5-methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., ethyl), favoring synthetic accessibility .

Activité Biologique

2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety profiles.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H9Cl2N3S

- Molecular Weight : 304.19 g/mol

- CAS Number : 519016-78-5

The compound features a thiophene ring substituted with an amino group, a dichlorophenyl group, and a carbonitrile group, which contribute to its biological activity.

Research indicates that this compound exhibits various biological activities through different mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit monoamine oxidase (MAO), particularly MAO-B, which is involved in the metabolism of neurotransmitters such as dopamine. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially benefiting conditions like Parkinson's disease .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival .

- Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory properties, possibly through the modulation of inflammatory cytokines and pathways involved in chronic inflammation .

In Vitro Studies

Several in vitro studies have demonstrated the biological activity of this compound:

- MAO-B Inhibition : A study reported an IC50 value of approximately 21 nM for MAO-B inhibition, indicating potent activity compared to other known inhibitors .

- Antimicrobial Assays : In laboratory settings, the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary results suggest:

- Neuroprotective Effects : Animal models treated with the compound exhibited improved motor function and reduced neurodegeneration markers after induced oxidative stress .

Case Study 1: Neuroprotection in Parkinson's Disease Models

In a controlled study involving mice models of Parkinson's disease, administration of this compound resulted in significant improvements in motor skills and a reduction in dopaminergic neuron loss. The study highlighted the compound's potential as a neuroprotective agent due to its MAO-B inhibitory activity.

Case Study 2: Antimicrobial Efficacy

A clinical trial investigating the antimicrobial properties of this compound against resistant bacterial strains demonstrated that it could serve as an alternative treatment option. The results indicated a synergistic effect when combined with conventional antibiotics, enhancing their efficacy against resistant strains.

Q & A

Q. What synthetic routes are recommended for preparing 2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile, and how can reaction conditions be optimized?

A common approach involves multi-step condensation reactions, starting with substituted phenylacetonitriles and thiophene precursors. For example, cyclization reactions using malononitrile derivatives in the presence of catalytic bases (e.g., piperidine) under reflux conditions yield thiophene-carbonitrile scaffolds . Optimization includes controlling solvent polarity (e.g., ethanol vs. DMF) and temperature to improve yields (typically 60–75%) while minimizing side products like dimerized intermediates. Monitoring via TLC and adjusting stoichiometric ratios of dichlorophenyl precursors can enhance regioselectivity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm substituent positions, with aromatic protons in the dichlorophenyl group appearing as doublets (δ 7.2–7.8 ppm) and the methylthiophene proton as a singlet (δ 2.4 ppm) .

- X-ray diffraction : Single-crystal X-ray analysis (e.g., using a Bruker SMART CCD diffractometer) resolves the triclinic crystal system (space group ) with unit cell parameters Å, Å, Å, and angles α = 93.0°, β = 96.4°, γ = 110.7° .

- FT-IR : Stretching vibrations for nitrile (C≡N) at ~2200 cm and amino (N–H) at ~3350 cm validate functional groups .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the compound’s stability?

The crystal structure exhibits N–H⋯N and N–H⋯O hydrogen bonds, forming edge-fused and motifs. These interactions create a 3D network stabilized by π-π stacking between dichlorophenyl rings (centroid distance: 3.88 Å). Distortions in the thiophene ring (torsional angle = 11.5°) further contribute to packing efficiency .

Q. What computational methods are suitable for modeling electronic properties and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict frontier molecular orbitals, showing HOMO localization on the dichlorophenyl group and LUMO on the nitrile-thiophene moiety. This suggests electrophilic attack occurs preferentially at the nitrile carbon . Molecular dynamics simulations can assess solvation effects in polar aprotic solvents, critical for reaction mechanism studies .

Q. How can contradictory data in synthesis yields or spectral assignments be resolved?

Discrepancies in yields often arise from uncontrolled moisture or oxygen sensitivity of intermediates. Reproducibility requires strict inert conditions (e.g., Schlenk line). For spectral mismatches, cross-validate using high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to distinguish overlapping signals .

Q. What are the thermal and photolytic stability profiles under varying conditions?

Thermogravimetric analysis (TGA) shows decomposition onset at ~220°C, with a sharp mass loss corresponding to nitrile group degradation. Photostability studies (UV-Vis, 254 nm) indicate gradual ring-opening of the thiophene moiety after 48 hours, suggesting light-sensitive storage requirements .

Q. How do steric and electronic effects of the 2,4-dichlorophenyl group impact reactivity?

The electron-withdrawing Cl substituents increase electrophilicity at the thiophene carbon, facilitating nucleophilic substitutions. Steric hindrance from the 2,4-dichloro arrangement reduces accessibility for bulky reagents, necessitating smaller nucleophiles (e.g., amines vs. Grignard reagents) .

Methodological Challenges

Q. What safety protocols are essential for handling this compound?

- PPE : Use nitrile gloves, goggles, and fume hoods due to potential respiratory irritancy.

- Storage : Keep in amber vials at 4°C under nitrogen to prevent hydrolysis of the nitrile group.

- Disposal : Follow EPA guidelines for chlorinated organic waste, employing incineration with alkali scrubbers .

Q. What are the limitations in scaling up synthesis, and how can they be mitigated?

Challenges include exothermic side reactions during cyclization (risk of thermal runaway) and low solubility in common solvents at >100 mmol/L. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.